molecular formula C11H10N2O3 B2617852 N-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]prop-2-enamide CAS No. 2305479-58-5

N-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]prop-2-enamide

Cat. No.: B2617852
CAS No.: 2305479-58-5
M. Wt: 218.212
InChI Key: ZPMBTWWFZYZXBI-UHFFFAOYSA-N
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Description

N-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]prop-2-enamide is a compound that belongs to the class of heterocyclic organic compounds It features a furan ring, an oxazole ring, and a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]prop-2-enamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized from furan-2-carboxylic acid hydrazide. This involves the reaction of furan-2-carboxylic acid with hydrazine hydrate to form the hydrazide.

    Formation of the Oxazole Ring: The oxazole ring is formed by the cyclization of the furan-2-carboxylic acid hydrazide with an appropriate reagent such as carbon disulfide.

    Formation of the Prop-2-enamide Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxazole ring can be reduced to form dihydrooxazole derivatives.

    Substitution: The prop-2-enamide group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrooxazole derivatives.

    Substitution: Substituted prop-2-enamide derivatives.

Scientific Research Applications

N-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]prop-2-enamide has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It can be used as a probe to study biological processes involving furan and oxazole derivatives.

    Industry: It can be used in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The furan and oxazole rings can interact with enzymes and receptors, modulating their activity. The prop-2-enamide group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function.

Comparison with Similar Compounds

N-[[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl]prop-2-enamide can be compared with other similar compounds such as:

    5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: This compound also contains a furan ring but has an oxadiazole ring instead of an oxazole ring.

    5-Furan-2-yl-4H [1,2,4]-triazole-3-thiol: This compound contains a furan ring and a triazole ring.

    N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide: This compound contains a furan ring and a pyrazole ring.

The uniqueness of this compound lies in its specific combination of furan, oxazole, and prop-2-enamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-2-11(14)12-7-8-6-10(16-13-8)9-4-3-5-15-9/h2-6H,1,7H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMBTWWFZYZXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=NOC(=C1)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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